molecular formula C16H12O6 B057871 3,3',7-Trihydroxy-4'-methoxyflavone CAS No. 57396-72-2

3,3',7-Trihydroxy-4'-methoxyflavone

Cat. No. B057871
CAS RN: 57396-72-2
M. Wt: 300.26 g/mol
InChI Key: QVYSSMFEUBQBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3',7-Trihydroxy-4'-methoxyflavone, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Research has explored various methods for synthesizing derivatives of 3,3',7-Trihydroxy-4'-methoxyflavone and other closely related flavonoids. For instance, studies have focused on the selective O-alkylation and dealkylation of flavonoids to achieve specific structures (H. Tominaga & T. Horie, 1993), (T. Horie et al., 1997).
  • Structural Analysis: In-depth analyses using NMR and other spectroscopic methods have been conducted to understand the structural aspects of flavonoids like 3,3',7-Trihydroxy-4'-methoxyflavone (Younghee Park et al., 2007).

Biological Activities

  • Antioxidant Properties: Flavonoids including variants of 3,3',7-Trihydroxy-4'-methoxyflavone have shown significant antioxidant activities. For example, a study identified a new flavonoid with radical scavenging activity against DPPH (Suwannee Saisin et al., 2009).
  • Anti-inflammatory Activity: Research on derivatives of 3,3',7-Trihydroxy-4'-methoxyflavone revealed moderate inhibitory activities on PGE2 production, indicating potential anti-inflammatory properties (Tran Thanh Dao et al., 2003).
  • Antiviral Potential: Studies have shown that flavonoids with similar structures have notable antiviral activities against viruses like poliomyelitis and rhinoviruses (N. De Meyer et al., 1991).

Miscellaneous Applications

  • Photophysical Studies: Investigations into the photophysical properties of flavonoids, including methoxy-substituted derivatives, have provided insights into their behavior and potential applications in various fields (M. Christoff et al., 1996).
  • Pharmacological Properties: Flavonoids like Acacetin, a closely related compound, have been extensively studied for their diverse pharmacological activities, including neuroprotective, cardioprotective, and anticancer effects (R. B. Semwal et al., 2019).

properties

CAS RN

57396-72-2

Product Name

3,3',7-Trihydroxy-4'-methoxyflavone

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3

InChI Key

QVYSSMFEUBQBEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O

melting_point

288°C

physical_description

Solid

synonyms

3,3’,7-Trihydroxy-4’-methoxy-flavone;  3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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